molecular formula C21H24ClF2N3OS B2387782 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1217077-81-0

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2387782
CAS No.: 1217077-81-0
M. Wt: 439.95
InChI Key: IPMOKVGGFAOBMF-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylamino group, a difluorobenzo[d]thiazolyl moiety, and a phenylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the 4,6-difluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diethylaminoethyl Group:

    Formation of the Phenylacetamide Group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride or a similar reagent to form the phenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
  • N-(2-(diethylamino)ethyl)-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
  • N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Uniqueness

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the difluorobenzo[d]thiazolyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)12-15-8-6-5-7-9-15)21-24-20-17(23)13-16(22)14-18(20)28-21;/h5-9,13-14H,3-4,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMOKVGGFAOBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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